molecular formula C13H12O3Si B3243517 Silane, tri-2-furanylmethyl- (9CI) CAS No. 1578-31-0

Silane, tri-2-furanylmethyl- (9CI)

Cat. No.: B3243517
CAS No.: 1578-31-0
M. Wt: 244.32 g/mol
InChI Key: GPOXBRKNBZOVPS-UHFFFAOYSA-N
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Description

Silane, tri-2-furanylmethyl- (9CI) is an organosilicon compound characterized by a silicon atom bonded to three 2-furanylmethyl groups. The 2-furanylmethyl substituent consists of a furan ring (a five-membered aromatic heterocycle with one oxygen atom) attached to a methylene (-CH₂-) linker. This structure imparts unique electronic and steric properties due to the electron-rich nature of the furan ring and the spatial arrangement of the substituents around the silicon center.

For instance, silane impregnation is a common method to protect concrete structures by forming hydrophobic barriers .

Properties

CAS No.

1578-31-0

Molecular Formula

C13H12O3Si

Molecular Weight

244.32 g/mol

IUPAC Name

tris(furan-2-yl)methylsilane

InChI

InChI=1S/C13H12O3Si/c17-13(10-4-1-7-14-10,11-5-2-8-15-11)12-6-3-9-16-12/h1-9H,17H3

InChI Key

GPOXBRKNBZOVPS-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C(C2=CC=CO2)(C3=CC=CO3)[Si]

Canonical SMILES

C1=COC(=C1)C(C2=CC=CO2)(C3=CC=CO3)[SiH3]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of silanes, including Silane, tri-2-furanylmethyl- (9CI), typically involves the reaction of organosilicon compounds with appropriate reagents. One common method is the hydrosilylation reaction, where a silicon-hydrogen bond reacts with an unsaturated organic compound in the presence of a catalyst . This reaction can be carried out under mild conditions, often using platinum or rhodium catalysts.

Industrial Production Methods

Industrial production of silanes often involves large-scale hydrosilylation processes. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Silane, tri-2-furanylmethyl- (9CI) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Silane, tri-2-furanylmethyl- (9CI) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Silane, tri-2-furanylmethyl- (9CI) involves the interaction of its silicon center with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of complex molecular structures. The furan rings contribute to the compound’s reactivity by providing sites for further chemical modifications .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Silane, tri-2-furanylmethyl- (9CI) with structurally analogous silane derivatives from the provided evidence:

Compound Name Molecular Formula Substituents Primary Application Key Properties
Silane, tri-2-furanylmethyl- (9CI) Not explicitly provided Three 2-furanylmethyl groups Inferred: Materials science (hypothetical) Electron-rich due to furan rings; potential thermal stability
Silafluofen (9CI) C₂₅H₂₉FO₂Si (4-ethoxyphenyl), (3-(4-fluoro-3-phenoxyphenyl)propyl), dimethyl groups Insecticide Lipophilic; targets insect nervous systems
Silaid (9CI) C₁₇H₂₁ClO₂Si (2-chloroethyl), methyl, bis(phenylmethoxy) groups Plant growth regulator Chloroethyl group enhances reactivity

Key Findings from Comparative Analysis

  • Substituent Effects: Silane, tri-2-furanylmethyl- (9CI): The furan rings likely enhance π-π stacking interactions, making it suitable for applications requiring aromatic interactions (e.g., polymer matrices or catalytic systems). Its polarity may differ from phenyl-substituted silanes due to furan’s oxygen atom . Silafluofen: The 4-fluoro-3-phenoxyphenyl group contributes to its insecticidal activity by interacting with insect acetylcholinesterase. The ethoxyphenyl group increases hydrophobicity, aiding penetration through insect cuticles . Silaid: The 2-chloroethyl group is reactive, enabling alkylation of biological macromolecules, which disrupts plant cell division and elongation .
  • Thermal and Chemical Stability :

    • Furans are less thermally stable than benzene rings, which may limit Silane, tri-2-furanylmethyl- (9CI)’s use in high-temperature applications compared to Silafluofen or Silaid .
    • Chloroethyl (Silaid) and fluorophenyl (Silafluofen) groups confer resistance to hydrolysis, whereas furan-containing silanes may be more susceptible to oxidative degradation .
  • Applications :

    • While Silafluofen and Silaid are optimized for biological activity, Silane, tri-2-furanylmethyl- (9CI) is more likely to serve in material protection or synthetic chemistry due to its aromatic substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Silane, tri-2-furanylmethyl- (9CI)
Reactant of Route 2
Silane, tri-2-furanylmethyl- (9CI)

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